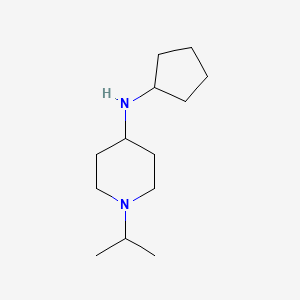

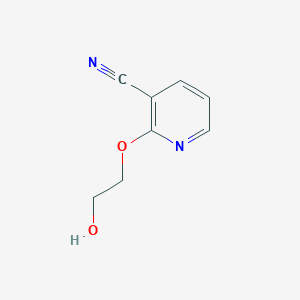

6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine

Übersicht

Beschreibung

The compound “6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For example, a related compound, (2S,2′S,6R,6′R)-4,4′-(6-Bromopyrido[2,3-d]pyrimidine-2,4-diyl)bis(2,6-dimethylmorpholine), is synthesized in four steps and confirmed by 1H and 13C NMR and FTIR spectroscopy .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the structure of a similar compound was optimized using DFT and compared with X-ray measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For a related compound, (2S,6R)-2,6-dimethylmorpholine, the molecular formula is C12H26N2O2, the average mass is 230.347 Da, and the mono-isotopic mass is 230.199432 Da .Wissenschaftliche Forschungsanwendungen

Ring Transformations in Reactions of Heterocyclic Halogeno Compounds

A study by Hertog et al. (2010) delved into the reactions of 6-substituted derivatives of 2-halogenopyridines, leading to the formation of 2-amino compounds through ring transformations. The research highlighted the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, discussing the mechanism of this notable reaction (H. J. Hertog, H. Plas, M. Pieterse, & J. Streef, 2010).

Synthesis of New Furochromone Pyrimidine Derivatives

In another study, Abu‐Hashem and Youssef (2011) synthesized new furochromone pyrimidine derivatives, showcasing their analgesic and anti-inflammatory activities. The synthesis involved reactions with methyl iodide, secondary aliphatic amines, and phosphorus oxychloride, leading to compounds with promising biological activities (A. Abu‐Hashem & M. Youssef, 2011).

Amination of the Isomeric Dibromopyridines

Streef and Hertog (2010) also investigated the amination of dibromopyridines, focusing on the production of diaminopyridines and 4-amino-2-methylpyrimidine. This study explored the mechanisms behind the formation of these compounds, contributing to the understanding of heterocyclic compound synthesis (J. Streef & H. J. Hertog, 2010).

Optical Properties of Trisheterocyclic Systems

Palion-Gazda et al. (2019) examined the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, and optical properties of a series of derivatives. The study provided insights into the structure-dependent fluorescence properties of these compounds, relevant for material science applications (J. Palion-Gazda et al., 2019).

Pseudopolymorphs of Pyrimidin-4-one Derivatives

Gerhardt, Tutughamiarso, and Bolte (2011) analyzed the tautomeric preferences of pyrimidin-4-one derivatives, leading to the identification of solvent-free and solvated structures. Their work highlighted the hydrogen-bonding interactions within these structures, providing a foundation for understanding the crystalline arrangements of pyrimidine derivatives (V. Gerhardt, M. Tutughamiarso, & M. Bolte, 2011).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as ketamine and its metabolites, have been shown to interact with the mammalian target of rapamycin (mtor) pathway .

Mode of Action

, which plays an important role in the process of neuroplasticity associated with depression.

Biochemical Pathways

Similar compounds have been shown to activate the mtor pathway in a concentration-dependent manner . This activation results in a significantly higher expression of serine racemase , an enzyme involved in the synthesis of the neurotransmitter D-serine, which is an important modulator of glutamate neurotransmission.

Pharmacokinetics

Similar compounds have been shown to undergo rapid plasma clearance, attributed to extensive metabolism . Bioavailability following administration routes was found to be relatively low for similar compounds . The compound undergoes multiple hydroxylations, and a glucuronide conjugate of a bis-hydroxylated metabolite represented the major excretion product in urine .

Result of Action

Similar compounds have been shown to produce antidepressant-like effects in animal models . These effects are thought to be mediated through the modulation of the glutamatergic system and the activation of the mTOR pathway .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of similar compounds can be influenced by various factors, including the individual’s genetic makeup, age, sex, diet, and the presence of other medications .

Eigenschaften

IUPAC Name |

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXGKRKNVSWLOG-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)

amine](/img/structure/B1460791.png)

![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)

![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)